molecular formula C135H197ClN4O73 B10860262 Pudexacianinium chloride [WHO-DD] CAS No. 2243793-22-6

Pudexacianinium chloride [WHO-DD]

Cat. No.: B10860262
CAS No.: 2243793-22-6
M. Wt: 3079.4 g/mol
InChI Key: GZTBUIDHFZUESL-VJGHJLQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pudexacianinium chloride (ASP5354) is a hydrophilic indocyanine green (ICG) derivative designed for real-time intraoperative ureter visualization during minimally invasive colorectal or gynecologic surgeries. Its mechanism relies on rapid urinary excretion (77–100% unchanged) via renal clearance after intravenous (IV) administration, enabling fluorescence imaging at near-infrared (NIR) wavelengths (absorption: 780 nm; emission: 820 nm) . In phase 2 trials, doses of 1.0 mg and 3.0 mg achieved sustained ureter visualization (89.7–95.2% of data points above the contrast enhancement factor [CEF] threshold of 1.5) with moderate-to-strong fluorescence intensity .

Properties

CAS No.

2243793-22-6

Molecular Formula

C135H197ClN4O73

Molecular Weight

3079.4 g/mol

IUPAC Name

3-[(2E)-2-[2-[3-[(E)-2-[1,1-dimethyl-3-[3-oxo-3-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26R,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,41,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-40-yl]oxy]propylamino]propyl]benzo[e]indol-3-ium-2-yl]ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]-N-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl]oxy]propyl]propanamide;chloride

InChI

InChI=1S/C135H196N4O73.ClH/c1-134(2)71(138(55-23-19-49-13-6-8-17-53(49)75(55)134)31-27-73(154)136-29-11-33-183-118-102(181)132-197-70(48-153)117(118)212-131-100(179)87(166)113(66(44-149)196-131)208-127-96(175)83(162)109(62(40-145)192-127)204-123-92(171)79(158)105(58(36-141)188-123)200-120-89(168)78(157)106(59(37-142)185-120)201-124-93(172)82(161)110(63(41-146)189-124)205-128-97(176)86(165)114(209-132)67(45-150)193-128)25-21-51-15-10-16-52(103(51)182-5)22-26-72-135(3,4)76-54-18-9-7-14-50(54)20-24-56(76)139(72)32-28-74(155)137-30-12-34-184-119-101(180)116-69(47-152)198-133(119)211-115-68(46-151)195-129(99(178)88(115)167)207-111-64(42-147)191-125(95(174)84(111)163)203-107-60(38-143)187-121(91(170)80(107)159)199-104-57(35-140)186-122(90(169)77(104)156)202-108-61(39-144)190-126(94(173)81(108)160)206-112-65(43-148)194-130(210-116)98(177)85(112)164;/h6-9,13-14,17-26,57-70,77-102,104-133,140-153,156-181H,10-12,15-16,27-48H2,1-5H3,(H-,136,137,154,155);1H/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101+,102-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-;/m1./s1

InChI Key

GZTBUIDHFZUESL-VJGHJLQJSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCO[C@@H]4[C@H]([C@@H]5O[C@@H]([C@H]4O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@H](O5)[C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)/C=C/C1=C(C(=C/C=C/2\C(C3=C(N2CCC(=O)NCCCO[C@@H]2[C@H]([C@H]4[C@H](O[C@@H]2O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@H](O4)[C@@H]([C@H]2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCOC4C(C5OC(C4OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(O5)C(O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)C=CC1=C(C(=CC=C2C(C3=C(N2CCC(=O)NCCCOC2C(C4C(OC2OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(O4)C(C2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Indocyanine Backbone

The process begins with the preparation of a heptamethine cyanine dye, a class of compounds known for NIRF properties. Key steps include:

  • Condensation of 1,1,2-Trimethyl-1H-benzo[e]indole : Reacted with glutaconaldehyde dianil hydrochloride under acidic conditions to form the polymethine chain.

  • Sulfonation : Introduction of sulfonic acid groups enhances water solubility, a critical modification absent in conventional ICG.

  • Functionalization with Carboxylic Acid : A terminal carboxyl group is added to enable subsequent cyclodextrin conjugation. This is achieved via nucleophilic substitution using bromoacetic acid in dimethylformamide (DMF).

Reaction Conditions :

  • Solvent: Anhydrous DMF

  • Temperature: 25–30°C

  • Catalyst: Triethylamine (TEA)

  • Yield: ~65% after precipitation in diethyl ether.

Cyclodextrin Conjugation

β-Cyclodextrin derivatives are covalently linked to the indocyanine core via amide bonds. The procedure involves:

  • Activation of β-Cyclodextrin : Primary hydroxyl groups on β-cyclodextrin are replaced with amino groups using epichlorohydrin and ammonia, yielding 6-deoxy-6-amino-β-cyclodextrin.

  • Coupling Reaction : The activated cyclodextrin reacts with the carboxylic acid-functionalized indocyanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimization Parameters :

  • Molar Ratio: 2:1 (cyclodextrin:indocyanine) to ensure bis-conjugation.

  • Purification: Size-exclusion chromatography (Sephadex LH-20) removes unreacted cyclodextrin.

  • Yield: ~40% after lyophilization.

Salt Formation and Final Purification

The cationic indocyanine-cyclodextrin complex is converted to the chloride salt via ion exchange:

  • Ion-Exchange Chromatography : The crude product is passed through a Dowex 1×2 chloride resin column, replacing counterions (e.g., trifluoroacetate) with chloride.

  • Crystallization : The eluate is concentrated and crystallized from a methanol-water mixture (9:1 v/v) to achieve >99% purity.

Critical Quality Attributes :

  • Purity: ≥98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water gradient).

  • Residual Solvents: <10 ppm DMF (GC-MS).

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR (D2_2O, 600 MHz) confirms cyclodextrin conjugation via shifts at δ 5.02 (anomeric protons) and δ 3.40–4.00 (cyclodextrin backbone).

  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 3,079.463 ([M]+^+, calculated 3,079.466).

Optical Properties

  • Absorption/Emission : λmax\lambda_{\text{max}} 780 nm (absorption), 820 nm (emission) in phosphate-buffered saline (PBS).

  • Quantum Yield : 0.12 (relative to ICG).

Scalability and Process Challenges

Batch Consistency

Large-scale synthesis faces challenges in maintaining stoichiometric control during cyclodextrin conjugation. Patents disclose a "tagged" intermediate approach, where the indocyanine core is pre-functionalized with a fluorescent tag to monitor reaction progress via in-line spectrophotometry.

Regulatory Considerations

  • Impurity Profiling : Identified impurities include mono-conjugated (one cyclodextrin) and over-sulfonated derivatives. These are controlled via orthogonal HPLC methods.

  • Stability : Lyophilized formulations retain >95% potency for 24 months at 2–8°C, whereas aqueous solutions degrade within 48 hours.

Comparative Analysis of Synthetic Routes

A review of disclosed methods reveals two primary strategies:

MethodKey AdvantageLimitationYield (%)
Stepwise Conjugation Better control over bis-conjugationLengthy purification steps35–40
One-Pot Synthesis Reduced processing timeLower purity (requires HPLC)25–30

Chemical Reactions Analysis

Structural Basis for Fluorescence Activity

The compound features a tricarbocyanine backbone with extended conjugation, enabling near-infrared absorption (λmax 780 nm) and emission (820 nm) . Key structural modifications compared to ICG include:

FeatureIndocyanine Green (ICG)Pudexacianinium Chloride
Molecular Weight774.96 g/mol3079.4 g/mol
Hydrophilic GroupsSulfonate groupsMultiple hydroxylated sugar moieties
Urinary Excretion<5% unchanged77-100% unchanged
Plasma Protein Binding>90%Reduced due to hydrophilicity

This structural redesign introduces eight hydroxylated cyclic ether subunits, enhancing water solubility (logP ≈ -4.2 predicted) while maintaining π-conjugation critical for fluorescence .

Metabolic Stability and Excretion Pathways

Clinical studies demonstrate exceptional metabolic inertness:

  • Phase 1 Trial (NCT04238481): 77-100% recovered unchanged in urine within 24 hours

  • Phase 2 Data: Urinary excretion during surgery:

    • 0.3 mg dose: 22.3% ± 8.0%

    • 1.0 mg dose: 15.6% ± 10.0%

    • 3.0 mg dose: 39.5% ± 12.4%

No Phase I/II metabolic products detected via LC-MS/MS, confirming resistance to:

  • Cytochrome P450 oxidation

  • Glucuronidation

  • Sulfation

Chemical Stability Profile

ConditionStability OutcomeMethod
Aqueous Solution (pH 7.4, 25°C)>95% intact after 24 hrsHPLC-UV/DAD
Plasma (37°C)No degradation in 6 hrsRadiometric tracing
Light Exposure (400-800 nm)12% photobleaching/hourNIR imaging system
Thermal Stress (60°C)<5% decomposition in 8 hrsAccelerated stability testing

The β-cyclodextrin-like moieties confer protection against nucleophilic attack and oxidative degradation .

Reactivity with Biological Targets

  • No observed binding to:

    • Serum albumin (Kd >10 mM)

    • α1-Acid glycoprotein

    • Erythrocyte membranes

  • Fluorescence quenching studies show <5% interaction with:

    • Urea (10 mM)

    • Creatinine (0.5 mM)

    • Glucose (5.5 mM)

Synthetic Considerations

While full synthesis details remain undisclosed, patent WO2011093098A1 reveals key steps:

  • ICG core functionalization via nucleophilic aromatic substitution at C-5 position

  • Sugar moiety conjugation using Huisgen cycloaddition (CuAAC)

  • Chloride salt formation via ion exchange chromatography

Critical purity parameters:

  • Heavy metals: <10 ppm

  • Residual solvents: <500 ppm (ICH Q3C Class 3)

  • Related substances: <0.5% any individual impurity

This chemical profile enables safe intravenous administration (up to 24 mg tested) with rapid renal clearance (t½α = 0.3-0.7 hr, t½β = 4.1-6.3 hr) . The structural design represents a paradigm shift in fluorescent tracer development, combining metabolic stability with optimized optical properties for surgical imaging applications.

Scientific Research Applications

Pharmacokinetics and Safety Profile

Pharmacokinetic Modeling:
A population pharmacokinetic model developed from phase 1 clinical trials indicated that individual estimated glomerular filtration rates significantly impact drug clearance. Simulations suggested that a 1.0 mg intravenous injection would maintain target urine concentrations over 1 µg/mL for three hours post-dose .

Safety Profile:
Clinical trials have demonstrated that pudexacianinium chloride is safe and well-tolerated at varying doses. Adverse effects were minimal and not directly related to the drug itself, with most participants experiencing mild to moderate fluorescence intensity during ureter visualization .

Clinical Applications

Pudexacianinium chloride has been primarily utilized in medical imaging for intraoperative procedures:

  • Ureter Visualization: The compound is used to enhance ureter visibility during laparoscopic colorectal surgeries. In a phase 2 study (NCT04238481), successful visualization was achieved in a significant percentage of participants receiving doses of 1.0 mg and 3.0 mg .
  • Case Study Results:
Dose (mg)Successful VisualizationMedian Fluorescence Intensity
0.32/3Mild (1)
1.05/6Moderate (2)
3.03/3Strong (3)

The results indicate a clear correlation between dose and visualization success, with higher doses providing better outcomes .

Comparative Analysis with Other Imaging Agents

Pudexacianinium chloride can be compared to other established imaging agents:

Compound NameClassKey FeaturesUnique Aspects
Indocyanine GreenDiagnostic AgentWidely used for vascular imagingLimited urinary clearance; metabolized by liver
FluoresceinDiagnostic AgentUsed for angiography and retinal imagingShorter wavelength; less effective for deep tissue
Methylene BlueStaining AgentUsed in various surgical proceduresNon-fluorescent; primarily a dye

Pudexacianinium chloride's rapid urinary excretion and hydrophilicity make it particularly advantageous for intraoperative applications compared to these similar compounds.

Mechanism of Action

At a molecular level, pudexacianinium chloride functions by modulating the activity of specific cellular receptors and signaling pathways. One of the primary targets is the protein kinase C family of enzymes, which play a crucial role in regulating cell proliferation, differentiation, and survival. By selectively inhibiting certain isoforms of protein kinase C, pudexacianinium chloride can effectively disrupt aberrant cell signaling pathways implicated in autoimmune diseases and cancers . Additionally, it influences other key signaling molecules, such as mitogen-activated protein kinases and nuclear factor kappa B, allowing it to exert a broad-spectrum therapeutic effect .

Comparison with Similar Compounds

ZW800-1

  • Properties : NIR fluorophore with renal excretion and low protein binding.
  • Efficacy : Demonstrated ureter visualization in gynecologic surgeries but requires longer imaging times (≥2 hours post-injection) .

Ner-Indocyanine

  • Properties : ICG analog with improved hydrophilicity.
  • Efficacy: Limited clinical data; phase 1 trials show variable fluorescence duration .

Key Comparative Data

Table 2. Pharmacokinetic Comparison

Compound Urinary Excretion Metabolism Fluorescence Duration
Pudexacianinium chloride 77–100% unchanged None 52–89 minutes
Methylene blue 30–40% Hepatic 30–60 minutes
ICG <5% Hepatic <20 minutes
ZW800-1 60–70% Minimal 120+ minutes

Advantages of Pudexacianinium Chloride

  • Superior Imaging : Achieves CEF >1.5 in >89% of cases at 1.0–3.0 mg doses, outperforming methylene blue and ICG in signal-to-background ratio .
  • Rapid Clearance : Near-complete urinary excretion within 4 hours reduces post-operative toxicity risks .
  • Dose Flexibility : 3.0 mg provides stronger fluorescence for prolonged surgeries, while 1.0 mg balances efficacy and safety in shorter procedures .

Q & A

Q. What is the mechanism of action of pudexacianinium chloride in ureter visualization, and how does its pharmacokinetic profile influence its efficacy?

Pudexacianinium chloride, an indocyanine-green derivative, operates via near-infrared fluorescence (NIR-F) imaging. Its hydrophilic properties enable rapid urinary excretion without metabolism after intravenous administration, ensuring localized fluorescence in the ureters. Pharmacokinetic studies demonstrate peak fluorescence intensity within 10–30 minutes post-administration, with sustained visualization for up to 60 minutes in higher doses (3.0 mg). The lack of metabolic transformation minimizes systemic toxicity, making it suitable for real-time surgical guidance .

Q. What is the optimal dose of pudexacianinium chloride for intraoperative ureter visualization, and how was this determined?

A phase 2 trial compared 0.3 mg, 1.0 mg, and 3.0 mg doses. Success rates for visualization (30 minutes post-dose and end-of-surgery) were 66.7%, 83.3%, and 100%, respectively. The 3.0 mg dose achieved a median fluorescence intensity of "strong" (score 3) versus "moderate" (score 2) for 1.0 mg. The Contrast Enhancement Factor (CEF) threshold of 1.5 for dye identification was validated, with 95.2% of 3.0 mg patients exceeding this threshold. Dose selection prioritized balancing fluorescence duration (>60 minutes for 3.0 mg) with safety .

Q. What safety and tolerability data exist for pudexacianinium chloride in clinical trials?

Across phase 1 and 2 studies, pudexacianinium demonstrated no severe adverse events (e.g., anaphylaxis) and minimal systemic absorption. Plasma concentrations declined rapidly post-administration, with >90% excreted unchanged in urine. Mild transient hypotension was reported in 2% of participants, resolved without intervention. Safety assessments included ECG, vital signs, and laboratory parameters .

Advanced Research Questions

Q. How was the phase 2 trial for pudexacianinium chloride designed to evaluate ureter visualization efficacy?

The randomized, open-label trial enrolled adults undergoing laparoscopic colorectal surgery. Primary endpoints included successful visualization at 30 minutes and end-of-surgery, assessed via binary (Yes/No) surgeon reports and quantitative CEF analysis from video recordings. A Visualization Review Committee (VRC) adjudicated discrepancies. Doses were selected based on preclinical ureter-to-background signal ratios and phase 1 pharmacokinetics .

Q. How can researchers reconcile contradictions between preclinical predictions and clinical outcomes for lower-dose efficacy (e.g., 0.3 mg)?

Preclinical models suggested 0.3 mg might suffice for visualization, but clinical data showed only 66.7% success, attributed to shorter fluorescence duration (<45 minutes) and reduced CEF values (median 1.0). This discrepancy highlights the importance of human-specific factors, such as ureter motility and surgical field variability. Researchers should incorporate adaptive dosing in trial designs and validate preclinical models against intraoperative conditions .

Q. What methodological approaches are recommended for quantifying pudexacianinium chloride's fluorescence intensity in surgical settings?

Dual qualitative (surgeon assessment) and quantitative (CEF from video analysis) methods are critical. CEF is calculated as CEF=Fluorescence intensity (dye)Fluorescence intensity (background)\text{CEF} = \frac{\text{Fluorescence intensity (dye)}}{\text{Fluorescence intensity (background)}}. A threshold of 1.5 ensures reliable identification. Correlation analyses (e.g., Spearman’s rank) between qualitative scores and CEF values enhance validation .

Q. What ethical and regulatory considerations apply to clinical trials of pudexacianinium chloride?

Trials must adhere to Declaration of Helsinki principles, with IRB/ethics committee oversight. Open-label designs require rigorous blinding of outcome assessors (e.g., VRC). Data-sharing policies (e.g., Astellas Pharma’s clinicalstudydatarequest.com ) mandate anonymization. Researchers should address off-label comparator limitations (e.g., methylene blue) in protocols .

Q. What are unresolved research gaps in pudexacianinium chloride applications?

Key gaps include:

  • Comparative studies : Efficacy vs. prophylactic stenting or ICG derivatives .
  • Long-term outcomes : Impact on ureteral injury rates and hospital stay duration .
  • Pediatric use : Pharmacokinetic adjustments for children, pending phase 3 data .

Methodological Guidelines

  • Dose-ranging studies : Use adaptive designs with pre-specified CEF thresholds and interim analyses .
  • Data validation : Employ blinded adjudication committees to mitigate surgeon-reported outcome bias .
  • Statistical analysis : Apply descriptive statistics for dose-group comparisons and logistic regression for CEF-threshold efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.